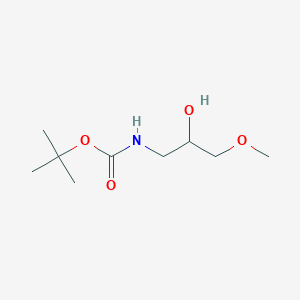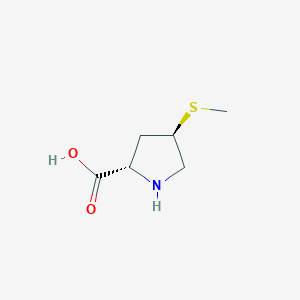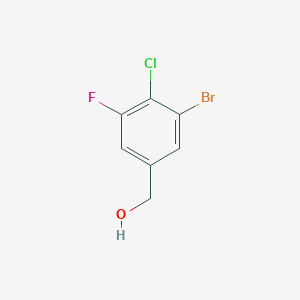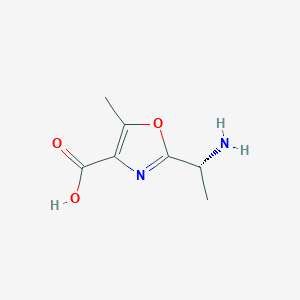![molecular formula C17H17NO3 B12864909 4'-(4-Morpholinyl)[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12864909.png)
4'-(4-Morpholinyl)[1,1'-biphenyl]-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- The compound features a biphenyl core (two phenyl rings connected by a single bond) with carboxylic acid groups attached at the 4’ and 3 positions.
- Its IUPAC name is [1,1’-biphenyl]-4,4’-dicarboxylic acid .
- It exists as a white to light beige powder and has a predicted melting point above 300°C .
4’-(4-Morpholinyl)[1,1’-biphenyl]-3-carboxylic acid: is an organic compound with the chemical formula C₁₄H₁₀O₄. It belongs to the class of biphenyl derivatives.
Métodos De Preparación
- The synthetic routes for 4’-(4-Morpholinyl)[1,1’-biphenyl]-3-carboxylic acid involve several steps:
Step 1: Starting from aniline (phenylamine), perform an oxidation reaction to obtain peroxidized aniline.
Step 2: Deprotect the amino group in peroxidized aniline to yield 4,4’-biphenyldiamine.
Step 3: Oxidize 4,4’-biphenyldiamine to form .
- Industrial production methods may vary, but the key steps remain consistent.
Análisis De Reacciones Químicas
- Common reagents include oxidizing agents (e.g., potassium permanganate) and acid chlorides (e.g., acetyl chloride).
- Major products depend on the specific reaction conditions.
4’-(4-Morpholinyl)[1,1’-biphenyl]-3-carboxylic acid: can undergo various reactions:
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing other compounds.
Biology: Investigated for its potential biological activities.
Medicine: May have applications in drug development.
Industry: Used in the production of polyester resins, such as polyester fibers and films.
Mecanismo De Acción
- The exact mechanism by which this compound exerts its effects depends on its specific application.
- In drug development, it may interact with molecular targets or pathways relevant to a particular disease or condition.
Comparación Con Compuestos Similares
- Similar compounds include other biphenyl derivatives, but none with the exact same substitution pattern.
4’-(4-Morpholinyl)[1,1’-biphenyl]-3-carboxylic acid: is unique due to its specific substitution pattern and morpholine group.
Propiedades
Fórmula molecular |
C17H17NO3 |
|---|---|
Peso molecular |
283.32 g/mol |
Nombre IUPAC |
3-(4-morpholin-4-ylphenyl)benzoic acid |
InChI |
InChI=1S/C17H17NO3/c19-17(20)15-3-1-2-14(12-15)13-4-6-16(7-5-13)18-8-10-21-11-9-18/h1-7,12H,8-11H2,(H,19,20) |
Clave InChI |
CPTHVBAGGGXUJM-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C2=CC=C(C=C2)C3=CC(=CC=C3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


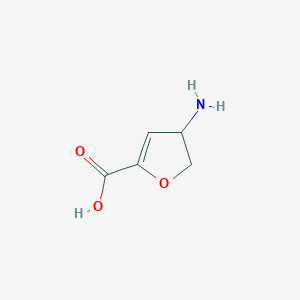
![[2-(2-Cyanoacetylamino)-2-methylpropyl]-carbamic acid t-butyl ester](/img/structure/B12864834.png)
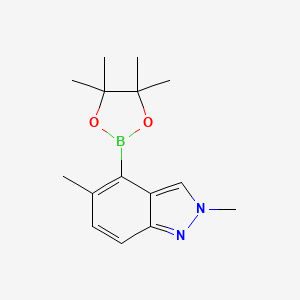
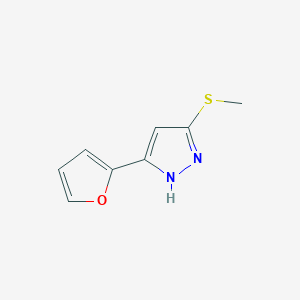
![4-Isopropyl-5-m-tolyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B12864868.png)
![1-(4-Hydroxybenzo[d]oxazol-2-yl)ethanone](/img/structure/B12864871.png)
![3H-Cyclopenta[B]benzofuran](/img/structure/B12864874.png)
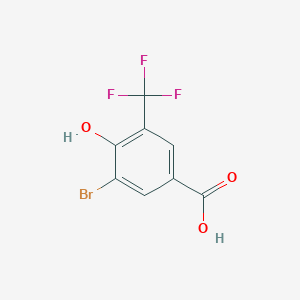
![6-Methoxyimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B12864881.png)

